molecular formula C10H9BrClN3O2 B12954620 2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid

2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid

Cat. No.: B12954620
M. Wt: 318.55 g/mol
InChI Key: DUOVPRGADBCFFI-UHFFFAOYSA-N
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Description

2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid is a complex organic compound with the molecular formula C10H10BrClN3O2. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromo and chloro substituents: Halogenation reactions using reagents such as bromine (Br2) and chlorine (Cl2) are employed to introduce the bromo and chloro groups at specific positions on the pyrazolo[1,5-a]pyrimidine ring.

    Attachment of the propanoic acid moiety: This step involves the reaction of the halogenated pyrazolo[1,5-a]pyrimidine with a suitable propanoic acid derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine: Similar in structure but lacks the propanoic acid moiety.

    3-Bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine: Contains a furyl group instead of the chloro substituent.

Uniqueness

2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid is unique due to the presence of both bromo and chloro substituents on the pyrazolo[1,5-a]pyrimidine ring, as well as the propanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9BrClN3O2

Molecular Weight

318.55 g/mol

IUPAC Name

2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid

InChI

InChI=1S/C10H9BrClN3O2/c1-4(10(16)17)6-3-7(12)15-9(13-6)8(11)5(2)14-15/h3-4H,1-2H3,(H,16,17)

InChI Key

DUOVPRGADBCFFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Br)C(C)C(=O)O)Cl

Origin of Product

United States

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